molecular formula C19H21N3O2 B2668820 3-benzyl-4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione CAS No. 866157-56-4

3-benzyl-4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione

Cat. No. B2668820
CAS RN: 866157-56-4
M. Wt: 323.396
InChI Key: JEQAKLFZGZAPKP-UHFFFAOYSA-N
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Description

3-benzyl-4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione (hereinafter referred to as “3-benzyl-4-tb-dione”) is a heterocyclic compound of the benzotriazepine family. It is a potent inhibitor of cytochrome P450 enzymes and has been used extensively in laboratory experiments and scientific research.

Scientific Research Applications

Enantioselective Synthesis

Benzodiazepines, including compounds like 3-benzyl-4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione, are crucial in medicinal chemistry. Research by Carlier et al. (2006) focuses on the enantioselective synthesis of these compounds. They have developed a method for installing a di(p-anisyl)methyl (DAM) group at N1 of 1,4-benzodiazepin-2-ones and 1,4-benzodiazepine-2,5-diones, which allows for the retentive replacement of the C3-proton via a deprotonation/trapping protocol. This advancement facilitates the synthesis of quaternary benzodiazepines with diverse N1 functionality, potentially leading to the creation of a wide range of biologically active compounds (Carlier et al., 2006).

Atropisomeric GPIIbIIIa Antagonists

Another study by Blackburn et al. (1997) elaborates on the benzodiazepinedione class of non-peptidal GPIIbIIIa antagonists. They introduced modifications to allow the isolation of noninterconverting rotational isomers (atropisomers) with the aim of examining their structure-activity relationships. This research is significant in the context of developing novel therapeutic agents (Blackburn et al., 1997).

Synthesis Techniques

The work by Macquarrie-Hunter and Carlier (2005) and Křemen et al. (2017) provides insights into the synthesis techniques of 1,4-benzodiazepine-2,5-diones. Macquarrie-Hunter and Carlier describe a protocol for retentive C3 alkylation of proline-derived 1,4-benzodiazepine-2,5-diones, leading to the synthesis of enantiopure quaternary benzodiazepine-2,5-diones. Meanwhile, Křemen et al. discuss the molecular rearrangement of 3-aminoquinoline-2,4-diones under basic conditions to form 1,4-benzodiazepine-2,5-diones. These studies contribute to the broader understanding of the synthetic pathways and potential applications of these compounds in drug development (Macquarrie-Hunter & Carlier, 2005); (Křemen et al., 2017).

Potential Ligands for the GABA Receptor

The study by Weber et al. (2002) focuses on the synthesis of imidazo-[1,5-a]pyrido[2,3-e]pyrazines as potential ligands for the γ-aminobutyric acid A/benzodiazepine receptor complex. This research is pivotal in understanding the interaction of benzodiazepine derivatives with neural receptors and their potential application in treating neurological disorders (Weber et al., 2002).

Molecular Properties and Biological Activity

Abirou et al. (2007) conducted a theoretical study on the molecular properties of benzodiazepine derivatives. They focused on their structure, reactivity, and mechanisms in biological systems. This research is crucial for understanding the pharmacological properties of benzodiazepines and their effectiveness in treating conditions like anxiety (Abirou et al., 2007).

Eco-friendly Synthesis Techniques

Jadidi et al. (2008) introduced an eco-friendly synthesis method for 1,4-benzodiazepine-2,5-diones using ionic liquid, which provides a greener and more sustainable approach to synthesizing these compounds (Jadidi et al., 2008).

properties

IUPAC Name

3-benzyl-4-tert-butyl-1H-1,3,4-benzotriazepine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-19(2,3)22-17(23)15-11-7-8-12-16(15)20-18(24)21(22)13-14-9-5-4-6-10-14/h4-12H,13H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQAKLFZGZAPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C2=CC=CC=C2NC(=O)N1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione

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